molecular formula C14H14ClN B15091080 [4-(3-Chloro-4-methylphenyl)phenyl]methanamine

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine

Cat. No.: B15091080
M. Wt: 231.72 g/mol
InChI Key: KDRHKNCABQTLLH-UHFFFAOYSA-N
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Description

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is an organic compound that features a methanamine group attached to a biphenyl structure, which is further substituted with a chlorine and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine typically involves the reaction of 3-chloro-4-methylbenzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired methanamine compound. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.

Scientific Research Applications

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3-Chloro-4-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(3-Chloro-4-methylphenyl)phenyl]methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

[4-(3-chloro-4-methylphenyl)phenyl]methanamine

InChI

InChI=1S/C14H14ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,9,16H2,1H3

InChI Key

KDRHKNCABQTLLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CN)Cl

Origin of Product

United States

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